3-(3,4-dimethoxybenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
Description
This compound is a benzoxazine derivative featuring a chromeno-oxazinone core substituted with a 3,4-dimethoxybenzyl group at position 3, an ethyl group at position 6, and a methyl group at position 10.
Properties
Molecular Formula |
C23H25NO5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-6-ethyl-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H25NO5/c1-5-16-10-21(25)29-23-14(2)22-17(9-18(16)23)12-24(13-28-22)11-15-6-7-19(26-3)20(8-15)27-4/h6-10H,5,11-13H2,1-4H3 |
InChI Key |
JZUFMQBTPBRPAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be achieved through multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion . One efficient method involves the reaction of 3-hydroxycoumarin, formaldehyde, and amines catalyzed by reusable TiO2 nanopowder in ethanol . This method offers good yields, broad substrate scope, mild reaction conditions, and scalability .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of reusable catalysts and environmentally benign solvents, can be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxazine ring to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
3-(3,4-Dimethoxybenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Similarly, its inhibition of cholesterol esterase involves binding to the enzyme’s active site, reducing the hydrolysis of cholesterol esters .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The most relevant structural analogue is 3-[2-(3,4-Dimethoxyphenyl)ethyl]-7-ethyl-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-3-ium (). Key differences include:
- Substituent Positioning : The analogue has a cationic oxazin-3-ium ring and a 2-(3,4-dimethoxyphenyl)ethyl group instead of a 3,4-dimethoxybenzyl group.
- Additional Ethyl/Methyl Groups : Positions 6 and 10 feature ethyl and methyl groups, respectively, compared to the target compound’s ethyl and methyl groups at positions 6 and 10.
Functional and Behavioral Comparisons
- Polymerization Behavior : Benzoxazines like the target compound typically undergo ring-opening polymerization (ROP) upon heating. The neutral oxazin-8-one core may exhibit slower ROP kinetics compared to cationic oxazinium derivatives due to reduced electrophilicity .
- Volume Changes During Curing : Studies on benzoxazine model compounds (e.g., ) reveal that molecular structure significantly impacts macroscopic volume changes. Bulky substituents (e.g., 3,4-dimethoxybenzyl) likely increase steric hindrance, reducing crosslinking density and altering shrinkage/expansion dynamics during polymerization .
Research Findings and Implications
- Thermal Properties : Neutral benzoxazines (e.g., the target compound) generally exhibit higher thermal stability than cationic derivatives, as charge separation in oxazinium salts may accelerate degradation .
- Volume Expansion vs. Shrinkage : Despite macroscopic volume expansion reported for benzoxazines during curing (), the target compound’s ethyl and methyl substituents could mitigate this effect by enhancing molecular packing efficiency .
Biological Activity
3-(3,4-dimethoxybenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activities associated with this compound, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H25N1O4
- Molecular Weight : 341.41 g/mol
- CAS Number : 7306-46-9
This structure features a chromeno[6,7-e][1,3]oxazine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxazines possess significant antimicrobial properties. The compound has shown activity against various bacterial strains and fungi. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
- Apoptosis Induction : Increased expression of pro-apoptotic proteins has been observed.
- Inhibition of Metastasis : The compound reduces the migration and invasion capabilities of cancer cells.
A study reported that the compound exhibited cytotoxic effects on several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 12 | |
| A549 (Lung Cancer) | 10 |
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases.
The biological activities of 3-(3,4-dimethoxybenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Interaction with specific receptors involved in cellular signaling pathways may mediate its effects.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) could play a role in its cytotoxicity against cancer cells.
Case Studies
Several studies have investigated the biological activity of similar compounds within the oxazine class:
- A study on related oxazine derivatives showed promising results in inhibiting tumor growth in xenograft models.
- Clinical trials involving compounds with similar structures demonstrated efficacy in treating various cancers with manageable side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
